2,3-DIMETHOXY-N~1~-PIPERIDINOBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-N-(1-piperidinyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound features a benzamide core substituted with two methoxy groups at the 2 and 3 positions and a piperidinyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-N~1~-PIPERIDINOBENZAMIDE typically starts from 2,3-dimethoxybenzoic acid. The acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The acid chloride is then reacted with piperidine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) to yield the desired benzamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, often involving rigorous purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-(1-piperidinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide can be reduced to the corresponding amine.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Thiolated or aminated derivatives.
Scientific Research Applications
2,3-Dimethoxy-N-(1-piperidinyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-DIMETHOXY-N~1~-PIPERIDINOBENZAMIDE involves its interaction with specific molecular targets. The piperidinyl group is known to enhance the compound’s ability to interact with biological receptors, potentially modulating their activity. The methoxy groups may contribute to the compound’s overall stability and reactivity, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Lacks the piperidinyl group, which may reduce its biological activity.
N-(1-Piperidinyl)benzamide: Lacks the methoxy groups, potentially affecting its stability and reactivity.
3-Acetoxy-2-methylbenzamide: Features different substituents, leading to distinct chemical and biological properties.
Uniqueness
2,3-Dimethoxy-N-(1-piperidinyl)benzamide is unique due to the presence of both methoxy and piperidinyl groups, which confer specific chemical and biological properties. These functional groups enhance its potential as a versatile intermediate in chemical synthesis and its applicability in various research fields.
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2,3-dimethoxy-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-8-6-7-11(13(12)19-2)14(17)15-16-9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3,(H,15,17) |
InChI Key |
TUUTZFMZRGSAEB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NN2CCCCC2 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.